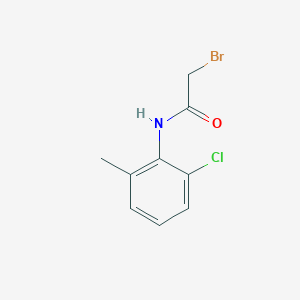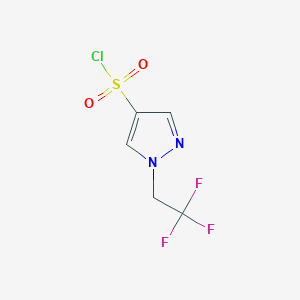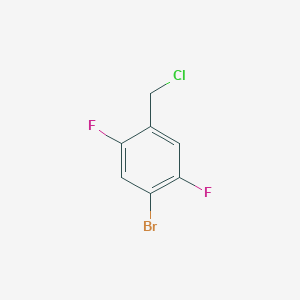
3-(4-Formylphenyl)propanoic acid
概要
説明
3-(4-Formylphenyl)propanoic acid is a chemical compound that serves as a building block in organic synthesis. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceutical agents.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, 3-(4-Phenyl) benzoyl propionic acid, a compound with a similar phenylpropanoic acid backbone, was used to synthesize a range of heterocyclic compounds including furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones . Another study reported the synthesis of 3-(2-Aminocarbonylphenyl)propanoic acid analogs, which involved the introduction of a (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety on the carboxyamide side chain . Additionally, 4-(3-Amino-2-carboxy phenyl) butanoic acid was synthesized from 3-(3-nitro benzoyl) propionate ether through a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening, highlighting the potential for diverse synthetic routes and transformations .
Molecular Structure Analysis
The molecular structure of 3-(4-Formylphenyl)propanoic acid and its analogs can be complex, with the potential for various conformations. A comparative study of 3-formylphenylboronic acid and 4-formylphenylboronic acid, which share the formylphenyl motif, revealed that the C3 conformation was more stable than other conformations . This suggests that the formyl group can significantly influence the overall stability and conformation of the molecule.
Chemical Reactions Analysis
The reactivity of compounds similar to 3-(4-Formylphenyl)propanoic acid has been investigated. For example, the derivatives of furanones and benzoxazinones, which could be structurally related to 3-(4-Formylphenyl)propanoic acid, showed specific behaviors toward different nucleophiles . The study of phenylboronic acids, including 3-formylphenylboronic acid, indicated their importance in the Suzuki-Miyaura reaction, which is crucial for synthesizing various inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 3-(4-Formylphenyl)propanoic acid have been characterized using various spectroscopic techniques. For instance, an innovative approach using reversed-phase HPLC on a carbon-coated zirconia stationary phase was developed to analyze 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen, demonstrating the importance of analytical methods in assessing the purity and quality of pharmaceutical compounds . The vibrational and electronic structures of 3-amino-3-(4-fluorophenyl)propionic acid were studied using IR and Raman spectroscopy, complemented by DFT calculations, providing insights into the molecular interactions and stability of such compounds . Additionally, the vibrational, electronic, and molecular docking studies of 3-formylphenylboronic acid and 4-formylphenylboronic acid provided information on their reactivity and potential interactions with biological targets .
科学的研究の応用
Renewable Building Block in Material Science
Phloretic acid (PA), a derivative of 3-(4-Formylphenyl)propanoic acid, is gaining attention as a renewable building block in material science. It's used to enhance the reactivity of molecules towards benzoxazine (Bz) ring formation. This approach enables the production of materials with suitable thermal and thermo-mechanical properties for a broad range of applications, promoting sustainable alternatives in materials science (Trejo-Machin et al., 2017).
Food Contact Material Safety
In the realm of food safety, the EFSA conducted a risk assessment of a derivative of 3-(4-Formylphenyl)propanoic acid, focusing on its use in polyolefins in contact with foods. The assessment concluded that there's no safety concern for consumers when used under specified conditions, highlighting its potential as a safe component in food packaging materials (EFSA, 2011).
Novel Organic Synthesis
3-(4-Formylphenyl)propanoic acid is involved in novel organic synthesis methods. For instance, its bifunctional formyl acid derivative was used in a one-pot reaction to synthesize benzimidazole-fused 1,4-diazepine-5-ones, showcasing its versatility in facilitating complex chemical syntheses (Ghandi et al., 2011).
Anti-Inflammatory Applications
Derivatives of 3-(4-Formylphenyl)propanoic acid were identified in the leaves of Eucommia ulmoides Oliv. These compounds demonstrated modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).
In Synthesis of Biolabels
3-(4-Hydroxyphenyl)propanoic acid was used to create a novel fluorescent biolabel. This innovation demonstrates the compound's application in biochemistry, particularly for tagging and tracking in biological systems (Briggs et al., 2002).
Anti-Aging Skin Care
A method for manufacturing 3-(4-hydroxyphenyl)propanoic acid amide showcases its application in anti-aging skin care products. Its biological properties, especially in preventing skin wrinkles, highlight its potential in cosmetic applications (Wawrzyniak et al., 2016).
Safety and Hazards
作用機序
Mode of Action
The exact mode of action of 3-(4-Formylphenyl)propanoic acid is currently unknown due to the lack of specific research on this compound . Typically, such compounds interact with their targets, leading to changes in the target’s function. This can result in a variety of effects, depending on the nature of the target and the type of interaction.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution within the body
Result of Action
As an intermediate in the manufacture of pharmaceuticals , its effects would likely depend on the specific drugs it’s used to produce.
特性
IUPAC Name |
3-(4-formylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,7H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCCSDVEUWXOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600356 | |
| Record name | 3-(4-Formylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34961-64-3 | |
| Record name | 3-(4-Formylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-formylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

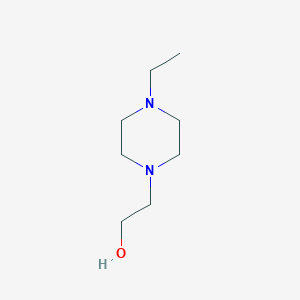
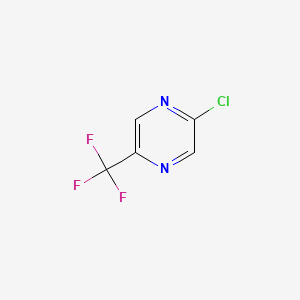
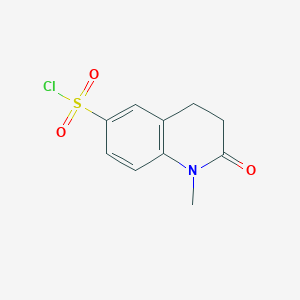
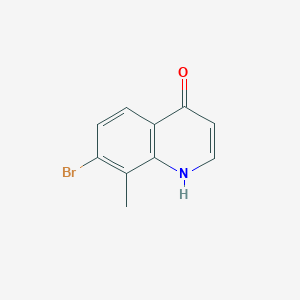
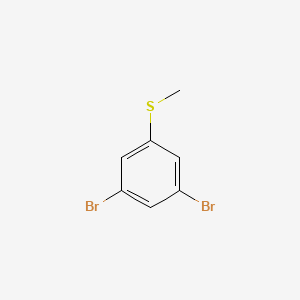
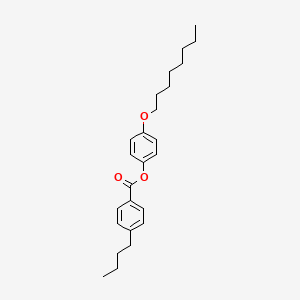

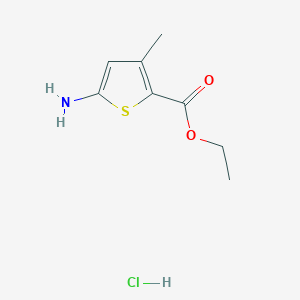
![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)
![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)
